5-Ethyl-5-(2-methoxyethyl)barbituric acid sodium salt
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Overview
Description
5-Ethyl-5-(2-methoxyethyl)barbituric acid sodium salt is a derivative of barbituric acid, a class of compounds known for their central nervous system depressant properties. This compound is structurally characterized by the presence of ethyl and methoxyethyl groups attached to the barbituric acid core. It is commonly used in various scientific and medical applications due to its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(2-methoxyethyl)barbituric acid sodium salt typically involves the reaction of diethyl malonate with urea in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl iodide and methoxyethyl chloride to introduce the ethyl and methoxyethyl groups, respectively. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-(2-methoxyethyl)barbituric acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The ethyl and methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted barbiturates depending on the reagents used.
Scientific Research Applications
5-Ethyl-5-(2-methoxyethyl)barbituric acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein binding.
Medicine: Utilized as a sedative and anticonvulsant in clinical settings.
Industry: Used in the manufacture of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The compound exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the binding of GABA to its receptors, it increases the inhibitory effects of GABA, leading to sedation and anticonvulsant activity. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Pentobarbital: Known for its use in anesthesia and euthanasia.
Secobarbital: Used as a short-acting sedative and hypnotic.
Uniqueness
5-Ethyl-5-(2-methoxyethyl)barbituric acid sodium salt is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the methoxyethyl group enhances its solubility and bioavailability compared to other barbiturates.
Properties
CAS No. |
66968-67-0 |
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Molecular Formula |
C9H13N2NaO4 |
Molecular Weight |
236.20 g/mol |
IUPAC Name |
sodium;5-ethyl-5-(2-methoxyethyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C9H14N2O4.Na/c1-3-9(4-5-15-2)6(12)10-8(14)11-7(9)13;/h3-5H2,1-2H3,(H2,10,11,12,13,14);/q;+1/p-1 |
InChI Key |
LMSCABMQZRVTEQ-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(C(=O)NC(=O)[N-]C1=O)CCOC.[Na+] |
Origin of Product |
United States |
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